molecular formula C20H27F3N2O4 B11459019 methyl 4-[(cyclohexylcarbonyl)amino]-1-cyclopentyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl 4-[(cyclohexylcarbonyl)amino]-1-cyclopentyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11459019
M. Wt: 416.4 g/mol
InChI Key: RULMPIUGBZYMQE-UHFFFAOYSA-N
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Description

METHYL 4-CYCLOHEXANEAMIDO-1-CYCLOPENTYL-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-CYCLOHEXANEAMIDO-1-CYCLOPENTYL-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include cyclohexane derivatives, cyclopentane derivatives, and pyrrole precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Additionally, purification techniques such as crystallization, distillation, and chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-CYCLOHEXANEAMIDO-1-CYCLOPENTYL-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different functional groups.

    Reduction: Reduction reactions can lead to the formation of different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. The reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 4-CYCLOHEXANEAMIDO-1-CYCLOPENTYL-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s structure allows it to bind to these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-CYCLOHEXANEAMIDO-1-CYCLOPENTYL-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE: A closely related compound with slight structural variations.

    CYCLOHEXANEAMIDO-1-CYCLOPENTYL-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE: Another similar compound with different substituents.

Uniqueness

The uniqueness of METHYL 4-CYCLOHEXANEAMIDO-1-CYCLOPENTYL-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE lies in its specific structural features, such as the presence of the trifluoromethyl group and the combination of cyclohexane and cyclopentane rings

Properties

Molecular Formula

C20H27F3N2O4

Molecular Weight

416.4 g/mol

IUPAC Name

methyl 4-(cyclohexanecarbonylamino)-1-cyclopentyl-2-methyl-5-oxo-4-(trifluoromethyl)pyrrole-3-carboxylate

InChI

InChI=1S/C20H27F3N2O4/c1-12-15(17(27)29-2)19(20(21,22)23,18(28)25(12)14-10-6-7-11-14)24-16(26)13-8-4-3-5-9-13/h13-14H,3-11H2,1-2H3,(H,24,26)

InChI Key

RULMPIUGBZYMQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=O)N1C2CCCC2)(C(F)(F)F)NC(=O)C3CCCCC3)C(=O)OC

Origin of Product

United States

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